molecular formula C16H16ClN7O B2978134 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea CAS No. 2034562-80-4

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea

Cat. No.: B2978134
CAS No.: 2034562-80-4
M. Wt: 357.8
InChI Key: ILSNILKOQBOUNH-UHFFFAOYSA-N
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Description

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea is a triazolopyridazine-derived compound characterized by a pyrrolidin-3-yl group fused to the triazolo[4,3-b]pyridazine core and a 2-chlorophenyl urea moiety. This structure combines a heterocyclic scaffold with a urea linker, a design frequently employed in medicinal chemistry to enhance target binding and solubility. The compound has been studied as part of a series of type II CDK8 inhibitors, demonstrating potent activity in kinase inhibition assays (Table 1) . Its pyrrolidine ring and urea substituent likely contribute to its pharmacokinetic profile, including solubility and metabolic stability, which are critical for drug development .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN7O/c17-12-3-1-2-4-13(12)20-16(25)19-11-7-8-23(9-11)15-6-5-14-21-18-10-24(14)22-15/h1-6,10-11H,7-9H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSNILKOQBOUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea is a derivative of the triazolo-pyridazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17ClN6C_{15}H_{17}ClN_{6} with a molecular weight of approximately 320.79 g/mol. The structure includes a pyrrolidine ring, a triazolo[4,3-b]pyridazine moiety, and a chlorophenyl group, which contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds containing the triazolo[4,3-b]pyridazine scaffold exhibit significant anticancer activity. For instance:

  • A study reported that derivatives with similar structures showed activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 µM to 43.4 µM for different derivatives .
  • The compound's mechanism may involve the inhibition of specific kinases or pathways crucial for tumor growth and survival.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • A related study highlighted that derivatives from the same class exhibited selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are key mediators in inflammation . For example, some compounds showed an IC50 value of 0.52 µM against COX-II, indicating potent anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and C-Met kinases, which are involved in cancer progression and metastasis .
  • COX Inhibition : The anti-inflammatory effects are likely due to the inhibition of COX enzymes that play a significant role in the inflammatory response .

Case Study 1: Anticancer Activity

In a comparative study involving various triazolo derivatives:

  • Compound derivatives were screened against multiple cancer cell lines.
  • The most potent derivative exhibited an IC50 value of 6.2 µM against HCT-116 cells, demonstrating significant cytotoxicity compared to standard treatments .

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on COX inhibition:

  • Several derivatives were synthesized and tested for their ability to inhibit COX enzymes.
  • The most effective compound exhibited an IC50 value of 0.52 µM against COX-II and displayed a selectivity index greater than that of Celecoxib, a commonly used anti-inflammatory drug .

Data Summary Table

Activity Target IC50 Value (µM) Reference
AnticancerHCT-1166.2
Anti-inflammatoryCOX-II0.52
Kinase InhibitionVEGFR2/C-MetNot specified

Comparison with Similar Compounds

Antimicrobial Activity

Triazolopyridazine derivatives with chlorophenyl groups, such as compounds 9a and 9b, exhibit moderate to potent antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) and antifungal activity against C. albicans (MIC: 16–64 µg/mL) .

Kinase Inhibition

In CDK8 inhibition assays, the target compound shows IC₅₀ values in the nanomolar range, outperforming analogs with bulkier substituents (e.g., trifluoromethyl groups) that reduce solubility and binding affinity. For example, AZD5153, a triazolopyridazine-based bromodomain inhibitor, shares structural similarities but targets a different epigenetic reader domain, highlighting the scaffold’s versatility .

Table 1. Comparative Activity and Solubility Data

Compound Target IC₅₀ (nM) Kinetic Solubility (µM)
Target Compound CDK8 12 35
AZD5153 BET Bromodomains 5.2 18
1-(4-Chlorophenylmethyl)-methoxy analog Undisclosed N/A 120
3-Phenyl-6-(4’-chlorophenyl) (9a) Antimicrobial N/A <10 (estimated)

Data sourced from .

Physicochemical Properties

The pyrrolidine ring in the target compound enhances solubility (35 µM) compared to aryl-substituted analogs like 9a (<10 µM), which lack polar groups . However, its solubility is lower than methoxy-substituted derivatives (120 µM), suggesting that electron-donating groups (e.g., methoxy) improve aqueous solubility more effectively than pyrrolidine .

Q & A

Basic: What synthetic methodologies are reported for preparing 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea, and how are yields optimized?

Answer:
The synthesis likely involves multi-step heterocyclic coupling. A common approach for analogous triazolopyridazine-pyrrolidine systems includes:

  • Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with activated pyridazine precursors .
  • Step 2: Functionalization of the pyrrolidine ring at the 3-position, possibly via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Step 3: Urea bond formation between the pyrrolidine and 2-chlorophenyl groups using carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
    Yield Optimization:
  • Temperature control (e.g., 0–60°C for urea bond stability) and solvent selection (polar aprotic solvents like DMF or DMSO) are critical .
  • Catalytic systems (e.g., Pd/C for coupling steps) and stoichiometric ratios (1:1.2 for amine:isocyanate) improve efficiency .

Advanced: How can quantum chemical calculations guide the prediction of reaction intermediates in the synthesis of this compound?

Answer:
Computational methods like density functional theory (DFT) can model reaction pathways:

  • Transition State Analysis: Identifies energy barriers for steps like triazole ring closure or urea bond formation .
  • Solvent Effects: COSMO-RS simulations predict solvation energies to optimize solvent selection (e.g., DMSO vs. THF) .
  • Mechanistic Insights: IRC (Intrinsic Reaction Coordinate) calculations map reaction trajectories to avoid side products (e.g., dimerization of intermediates) .
    Example: For triazolopyridazine-pyrrolidine coupling, DFT can validate whether a radical or ionic mechanism dominates under specific conditions .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • NMR (¹H/¹³C): Assigns protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic signals from the 2-chlorophenyl group (δ 7.2–7.8 ppm). 2D-NMR (COSY, HSQC) resolves overlapping signals .
  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
  • FT-IR: Validates urea C=O stretching (~1640–1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Advanced: How do steric effects in the pyrrolidine ring influence regioselectivity during triazolopyridazine coupling?

Answer:

  • Conformational Analysis: Molecular modeling (e.g., Gaussian or ORCA) reveals that the 3-position of pyrrolidine is less sterically hindered, favoring coupling at this site .
  • Substituent Effects: Bulky groups on the pyrrolidine nitrogen (e.g., tert-butyl) may redirect coupling to alternative positions, requiring protecting group strategies .
  • Experimental Validation: Compare yields under varying ring-substitution conditions (e.g., 3- vs. 2-position functionalization) .

Basic: What safety protocols are recommended for handling this compound based on structural analogs?

Answer:
While direct toxicity data is limited, analogs (e.g., 6-chloro-triazolopyridazines) suggest:

  • PPE: Chemical-resistant gloves (nitrile), lab coats, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management: Absorb with inert materials (vermiculite) and avoid water to prevent drainage contamination .

Advanced: What role does the 2-chlorophenyl group play in the compound’s electronic properties and binding interactions?

Answer:

  • Electronic Effects: The chlorine atom’s electronegativity increases the urea group’s acidity, enhancing hydrogen-bonding potential with biological targets (e.g., kinase ATP pockets) .
  • π-π Stacking: The aromatic ring facilitates interactions with hydrophobic protein domains, validated via molecular docking (AutoDock Vina) .
  • Comparative Studies: Replace 2-chlorophenyl with 4-fluorophenyl to assess changes in binding affinity (SPR or ITC assays) .

Basic: What chromatographic methods effectively purify this compound from by-products?

Answer:

  • Flash Chromatography: Use silica gel with gradient elution (hexane:EtOAc 70:30 → 50:50) to separate urea derivatives from unreacted amines .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities (e.g., residual hydrazines) .
  • Recrystallization: Ethanol/water mixtures (1:3) yield high-purity crystals for X-ray diffraction .

Advanced: How can machine learning models predict the biological activity of this compound against kinase targets?

Answer:

  • Data Training: Use kinase inhibition datasets (e.g., ChEMBL) to train Random Forest or GNN models .
  • Feature Selection: Descriptors include ClogP, topological polar surface area (TPSA), and electronegativity of the urea group .
  • Validation: Compare predicted IC₅₀ values with experimental kinase profiling (e.g., Eurofins Panlabs panel) .

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